1-Hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid
Description
1-Hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid (hereafter referred to by its full systematic name) is a natural product featuring a naphthalene core substituted with a hydroxyl group at position 1 and a carboxylic acid group at position 2. The compound’s distinguishing structural feature is the glycosidic linkage at position 4, connecting the naphthalene moiety to a modified glucose derivative (3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl) . Key physicochemical properties include:
- Chemical Formula: C₁₇H₁₈O₉
- Molecular Weight: 366.0951 g/mol
- SMILES:
OC[C@H]1O[C@@H](OC2=C3C=CC=CC3=C(O)C(=C2)C(O)=O)[C@H](O)[C@@H](O)[C@@H]1O
Properties
Molecular Formula |
C17H18O9 |
|---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
1-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C17H18O9/c18-6-11-13(20)14(21)15(22)17(26-11)25-10-5-9(16(23)24)12(19)8-4-2-1-3-7(8)10/h1-5,11,13-15,17-22H,6H2,(H,23,24) |
InChI Key |
SGTNXGSCHXKQJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthalene ring system, introduction of the carboxylic acid group, and glycosylation to attach the glycosyl moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
Molecular Details
- Molecular Formula : C₅₃H₈₆O₂₂
- Molecular Weight : 1075.20 g/mol
- Topological Polar Surface Area (TPSA) : 354.00 Ų
- LogP (XlogP) : 0.10
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound indicate a favorable profile for human intestinal absorption (78.91%) and oral bioavailability (78.57%). However, it is noted for potential skin and eye irritation and moderate reproductive toxicity .
Antimicrobial Properties
Research indicates that compounds similar to 1-Hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid exhibit antimicrobial activity against various pathogens. The exploration of derivatives has shown promising results against Gram-positive bacteria and drug-resistant fungi. This suggests that the compound may serve as a scaffold for developing new antimicrobial agents .
Antioxidant Activity
The presence of multiple hydroxyl groups in the structure enhances its potential antioxidant properties. Such compounds are known to scavenge free radicals, thereby contributing to cellular protection against oxidative stress .
Medical Applications
- Antimicrobial Agent Development : The compound's structure may be utilized to synthesize new derivatives aimed at combating antibiotic resistance.
- Antioxidant Formulations : Its potential as an antioxidant can be explored in pharmaceutical formulations aimed at reducing oxidative damage in various diseases.
Agricultural Applications
- Pesticide Development : Given its biological activity profile, this compound could be investigated for use in developing environmentally friendly pesticides.
- Plant Growth Regulators : The compound may also serve as a growth regulator due to its interaction with plant metabolic pathways.
Nutraceuticals
The antioxidant properties suggest that it could be incorporated into dietary supplements aimed at enhancing health by reducing oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of structurally related compounds against multidrug-resistant bacterial strains. Results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, highlighting the potential of these compounds in clinical applications .
Case Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that compounds with similar structural features showed considerable free radical scavenging activity. This supports the hypothesis that 1-Hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid could contribute to formulations designed to combat oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including those involved in oxidative stress and inflammation. Its hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects. Additionally, the glycosyl moiety may enhance its solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Naphthalene Backbones
1,2,3,4-Tetrahydronaphthalene Derivatives
Compounds such as 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid and N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide share a partially saturated naphthalene backbone but lack the glycosidic substituent and hydroxylation pattern of the target compound. These derivatives are primarily studied for pharmaceutical applications, with sterility and pH stability (pH 5.8–6.5) confirmed in pharmacopeial testing .
Chromen-2-yl-Substituted Analogues
highlights compounds with chromen-2-yl groups and similar glycosidic linkages (e.g., trihydroxyoxane-2-carboxylic acid derivatives).
Glycosidic Acid Derivatives
3-O-Feruloylquinic Acid
This quinic acid derivative features a feruloyl group linked to a cyclohexanecarboxylic acid core. While structurally distinct from the target compound, it shares applications as a reference standard and pharmacological research tool. It is sourced from Coffea canephora (robusta coffee), emphasizing its natural origin, similar to the target compound .
Pyrrolidinecarboxylic Acid Galactoside
The compound 4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}pyrrolidine-2-carboxylic acid () replaces the naphthalene core with a pyrrolidine ring but retains the glycosidic linkage to a glucose-like moiety. This structural variation likely impacts its binding affinity and metabolic stability compared to the target compound .
Physicochemical and Functional Comparison
Table 1: Key Properties of Target Compound and Analogues
Key Observations:
- Glycosylation Impact: The target compound’s glucose derivative enhances hydrophilicity compared to non-glycosylated naphthalene analogues (e.g., 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid) .
- Natural vs. Synthetic Origins : The target compound and 3-O-Feruloylquinic acid are both natural products, whereas tetrahydronaphthalene derivatives are often synthetic intermediates .
Biological Activity
1-Hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound is classified under phenylpropanoid glycosides and exhibits a molecular formula of . Its structure includes multiple hydroxyl groups that contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups in the molecule enhances its ability to scavenge free radicals, reducing oxidative stress in biological systems. A study highlighted that related phenolic compounds demonstrated effective antioxidant activity, suggesting a similar potential for this compound .
Antifungal and Antimicrobial Effects
The antifungal activity of phenolic compounds has been well-documented. For instance, derivatives of related compounds have shown inhibitory effects against various fungal strains. The structure-activity relationship indicates that the specific arrangement of hydroxyl groups plays a crucial role in enhancing antifungal efficacy . The compound may inhibit fungal growth by disrupting cell membrane integrity or interfering with metabolic pathways.
Cytotoxicity Against Cancer Cells
Recent studies have explored the cytotoxic effects of phenolic compounds on cancer cell lines. Specifically, compounds resembling 1-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid have exhibited selective cytotoxicity against various cancer cells, including breast and colorectal cancer lines. The mechanism often involves inducing apoptosis or cell cycle arrest .
Study 1: Antioxidant Properties
A comparative analysis of antioxidant activities among various phenolic compounds showed that those with multiple hydroxyl substitutions had enhanced free radical scavenging capabilities. This study utilized DPPH and ABTS assays to quantify antioxidant activity, revealing that the compound's structure significantly contributes to its effectiveness .
Study 2: Antifungal Activity
In vitro tests demonstrated that derivatives of the compound inhibited the growth of Candida species. The minimum inhibitory concentration (MIC) values were determined using broth microdilution methods, showing promising results comparable to standard antifungal agents .
Study 3: Cytotoxicity in Cancer Research
A study focused on breast cancer cell lines revealed that treatment with related phenolic compounds resulted in significant cell death at concentrations lower than those toxic to normal cells. Flow cytometry analysis indicated that these compounds could induce G0/G1 phase arrest in cancer cells, suggesting a potential therapeutic application in oncology .
Data Tables
Q & A
Basic: What are the defining structural features of this compound, and how do they influence its chemical reactivity?
The compound comprises a naphthalene core substituted with hydroxyl groups at positions 1 and 2 (carboxylic acid), and a glycosidic linkage at position 4 via a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl (a glucose-derived moiety). The hydroxyl groups enhance hydrogen bonding and acidity, facilitating interactions in catalytic or biological systems. The glycosidic group introduces steric hindrance and hydrolytic sensitivity, requiring controlled conditions during synthesis .
Basic: What spectroscopic techniques are recommended for characterizing this compound?
- NMR (¹H and ¹³C): Essential for confirming the glycosidic linkage and hydroxyl substitution patterns. Aromatic protons on the naphthalene ring appear downfield (~δ 6.5–8.5 ppm), while the oxan-2-yl group shows distinct anomeric proton signals (δ 4.5–5.5 ppm) .
- FT-IR: Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad ~3200–3500 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and fragmentation patterns, particularly for glycosidic cleavage .
Basic: What are standard protocols for synthesizing this compound?
A multi-step approach is typical:
Naphthalene Core Functionalization: Introduce hydroxyl and carboxylic acid groups via Friedel-Crafts acylation or directed ortho-metalation .
Glycosylation: Use a protected glucose derivative (e.g., peracetylated glucose) under Koenigs-Knorr conditions (Ag₂O or BF₃·Et₂O catalysis) to attach the oxan-2-yl group .
Deprotection: Remove acetyl groups using alkaline hydrolysis (e.g., KOH/MeOH) .
Critical Step: Monitor glycosidic bond stability during acidic/basic conditions to prevent hydrolysis .
Advanced: How can contradictory data on compound stability under varying pH be resolved?
Contradictions often arise from differing experimental setups. To resolve:
- Controlled Kinetic Studies: Perform pH-dependent stability assays (e.g., HPLC monitoring at 25°C, pH 2–12) to identify degradation products.
- Mechanistic Probes: Use isotopic labeling (e.g., ¹⁸O) to track hydrolytic cleavage of the glycosidic bond .
- Computational Modeling: Predict hydrolysis pathways (DFT calculations) to correlate with experimental data .
Advanced: What catalytic strategies optimize selective modifications of the naphthalene core?
- Electrophilic Aromatic Substitution (EAS): Direct hydroxylation using Pd-catalyzed C–H activation (e.g., Pd(OAc)₂ with oxone as oxidant) .
- Protection/Deprotection: Temporarily block reactive hydroxyls (e.g., silylation with TBSCl) to target specific positions .
- Enzymatic Catalysis: Laccase-mediated oxidation for eco-friendly regioselective modifications .
Advanced: How can researchers address challenges in isolating stereoisomers of the glycosidic moiety?
- Chromatographic Resolution: Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC separation.
- Crystallography: Co-crystallize with chiral auxiliaries (e.g., brucine) to isolate enantiomers .
- Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer during synthesis .
Safety & Handling: What precautions are critical during experimental work?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine particulates .
- Spill Management: Neutralize acidic/basic spills with inert adsorbents (e.g., vermiculite) before disposal .
Advanced: How can computational methods predict biological activity or degradation pathways?
- Molecular Docking: Screen against target proteins (e.g., glycosidases) using AutoDock Vina to predict binding affinity .
- QSAR Modeling: Correlate substituent effects (e.g., Hammett σ values) with observed bioactivity or stability .
- MD Simulations: Simulate hydrolytic cleavage of the glycosidic bond in explicit solvent models (e.g., TIP3P water) .
Basic: What are common impurities in synthesized batches, and how are they identified?
- Byproducts: Partial hydrolysis of the glycosidic bond (detected via HRMS as m/z = [M – glucose + H]⁺) .
- Oxidation Products: Quinone derivatives from hydroxyl group oxidation (UV-Vis absorbance at λ ~400 nm) .
- Resolution: Purify via preparative HPLC (C18 column, acetonitrile/water gradient) .
Advanced: What strategies validate the compound’s role in supramolecular assemblies?
- X-ray Crystallography: Resolve H-bonding networks between hydroxyl/carboxylic acid groups and co-crystallized ligands .
- NMR Titration: Monitor chemical shift changes upon addition of host molecules (e.g., cyclodextrins) .
- Thermodynamic Analysis: Isothermal titration calorimetry (ITC) quantifies binding constants and entropy changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
